

Navamepent mechanism of action

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Compound of Interest

Compound Name: Navamepent

Cat. No.: B609426

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An in-depth technical guide on the core understanding of **navamepent** (RX-10045), a novel ophthalmic drug candidate, is presented below for researchers, scientists, and drug development professionals. This guide focuses on its formulation, preclinical evaluation, and available clinical data.

Introduction to Navamepent

Navamepent (also known as RX-10045) is an isopropyl ester prodrug of a resolvins, developed for the treatment of ocular inflammation and pain.^[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously produced and play a critical role in the active resolution of inflammation. As a prodrug, **navamepent** is designed to be metabolized into its active form, RX-10008, after administration.^[1] It has been investigated in a Phase 2 clinical trial for its efficacy and safety in managing inflammation and pain following cataract surgery.^[1]

Formulation and Physicochemical Properties

Navamepent is formulated as an aqueous nanomicellar solution to overcome the challenges associated with the topical delivery of hydrophobic molecules to the eye.

Quantitative Data on Formulation

Parameter	Value	Source
Drug Concentration	0.1% (w/v)	[1]
Micelle Mean Diameter	~12 nm	[1]
Micelle Surface Charge	Low negative	
Excipient Ratio (Hydrogenated Castor-Oil : Octoxynol-40)	1.0 : 0.05 (wt%)	
Molecular Formula	C18H24O4	
Molecular Weight	304.38 g/mol	

Preclinical Evaluation

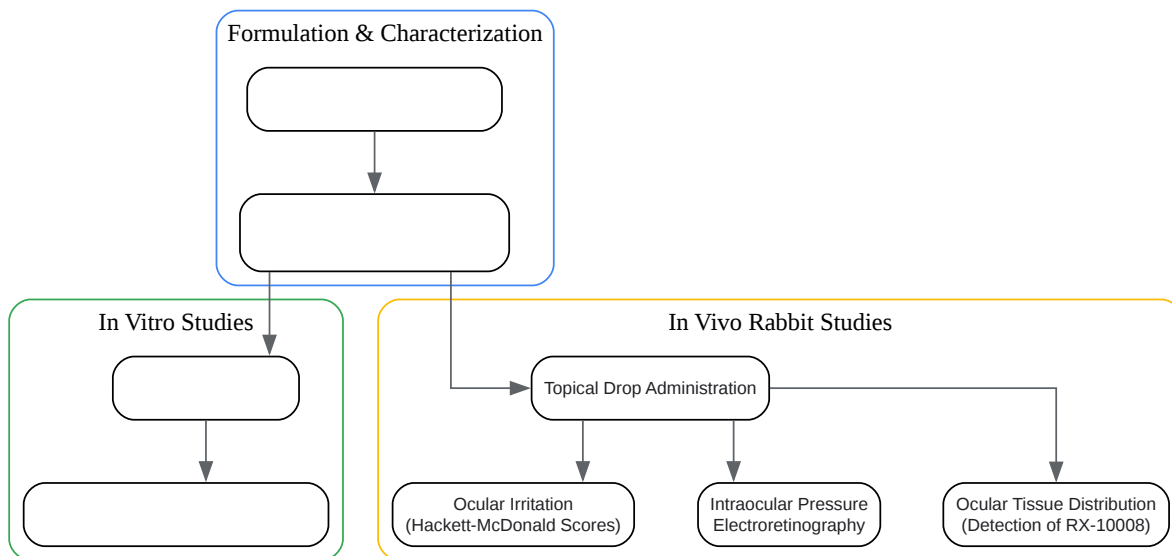
A series of preclinical studies have been conducted to assess the ocular compatibility, tissue distribution, and cellular uptake of the **navamepent** nanomicellar ophthalmic solution.

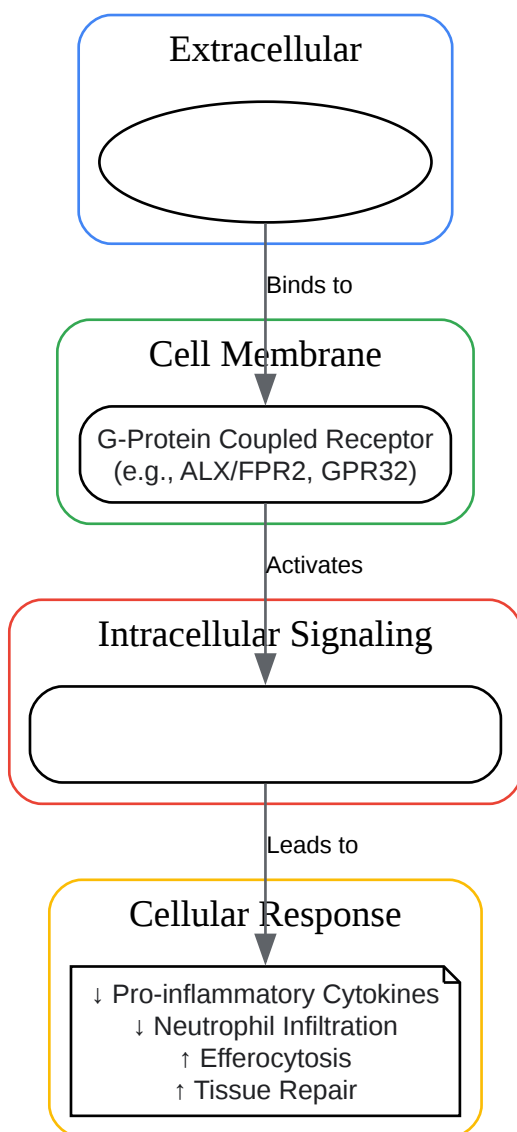
Experimental Protocols

- In Vivo Ocular Irritation and Safety Studies:
 - Animal Model: New Zealand albino rabbits.
 - Administration: Topical drop administration of the 0.1% RX-10045 micellar solution.
 - Assessments:
 - Hackett-McDonald ocular irritation scores were recorded to evaluate tolerability.
 - Intraocular pressure was monitored.
 - Electroretinography was performed to assess for any potential retinal damage after multiple doses.
- Ocular Tissue Distribution Studies:
 - Animal Model: New Zealand albino rabbits.

- Methodology: Following topical administration of the RX-10045 solution, ocular tissues were collected.
- Analysis: Drug concentrations in various anterior and posterior ocular tissues, including the retina/choroid, were measured to determine the distribution of the active metabolite, RX-10008.
- In Vitro Cellular Uptake Studies:
 - Objective: To investigate the role of efflux transporters in the cellular accumulation of **navamepent**.
 - Methodology: Cell viability and uptake studies were conducted in the presence and absence of specific inhibitors for P-glycoprotein (P-gp; inhibited by GF120918 and ketoconazole), Multidrug Resistance-Associated Protein 2 (MRP2; inhibited by MK571), and Breast Cancer Resistance Protein (BCRP; inhibited by β -estradiol). An increased accumulation of RX-10045 in the presence of these inhibitors would suggest that it is a substrate for these efflux pumps.

Experimental Workflow Diagram





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References

- 1. Navamepent - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

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